molecular formula C5H4ClNO2S B100533 Pyridine-3-sulfonyl chloride CAS No. 16133-25-8

Pyridine-3-sulfonyl chloride

Cat. No. B100533
CAS RN: 16133-25-8
M. Wt: 177.61 g/mol
InChI Key: CDRNYKLYADJTMN-UHFFFAOYSA-N
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Description

Pyridine-3-sulfonyl chloride is a versatile chemical reagent that has been extensively studied for its applications in organic synthesis. It is a compound that can act as a sulfonylating agent, providing a sulfonyl group to various substrates. The sulfonyl group is a common functional group in organic chemistry that can enhance the properties of molecules, making them more useful in a range of applications, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of pyridine-3-sulfonyl chloride derivatives and related compounds has been achieved through various methods. For instance, sulfonic acid-functionalized pyridinium chloride ionic liquids have been synthesized and characterized, demonstrating their utility as catalysts in organic reactions . These materials have been prepared using different characterization techniques, such as FT-IR, NMR, MS, and thermogravimetry, to confirm their structure and properties. Additionally, the use of sulfonic acid-functionalized pyridinium chloride as a catalyst has been shown to facilitate the synthesis of complex organic molecules like hexahydroquinolines and imidazoles under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of pyridine-3-sulfonyl chloride derivatives is characterized by the presence of the pyridine ring, which is a heterocyclic aromatic ring with nitrogen as a heteroatom. This structure is crucial for the reactivity and the ability of the compound to participate in various chemical reactions. The pyridine ring can act as a directing group in ortho-sulfonylation reactions, as demonstrated in the synthesis of ortho-sulfonylated phenols using 2-aryloxypyridines .

Chemical Reactions Analysis

Pyridine-3-sulfonyl chloride and its derivatives are involved in a wide array of chemical reactions. They have been used in transition-metal-free amination reactions with magnesium amides, leading to the functionalization of pyridines . Moreover, they have been employed in the sulfonylation of heteroaromatic N-oxides, providing a metal-free synthetic route to 2-sulfonyl quinolines/pyridines . The versatility of these compounds is further highlighted by their role in the synthesis of DNA photo-cleavage agents, where they have been shown to generate sulfonyloxyl radicals upon UV irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine-3-sulfonyl chloride derivatives are influenced by the presence of the sulfonyl group and the pyridine ring. These compounds have been found to be efficient catalysts in various organic reactions, indicating their stability and reactivity under different conditions . The solubility of these compounds in common organic solvents and their ability to be reused without significant loss of catalytic performance are important properties that contribute to their practical applications in synthesis . Additionally, the incorporation of pyridine and sulfonyl moieties into polymers has been shown to result in materials with desirable properties such as high thermal stability, low dielectric constants, and good mechanical strength .

Scientific Research Applications

Synthesis of Hexahydroquinolines

Pyridine-3-sulfonyl chloride, in the form of sulfonic acid functionalized pyridinium chloride, is used as an effective catalyst in the synthesis of hexahydroquinolines. This process involves a multi-component condensation reaction under solvent-free conditions, offering an efficient route for the preparation of these compounds (Khazaei et al., 2013).

Catalyst for Synthesis of Tetrahydrobenzo[a]-Xanthen-11-Ones

It also serves as a catalyst in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones. This novel ionic liquid is praised for its efficiency and reusability, highlighting its potential in organic synthesis (Moosavi‐Zare et al., 2013).

Preparation of Fluorinated Polyamides

In polymer science, pyridine-3-sulfonyl chloride is utilized in the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers exhibit desirable properties like high thermal stability and transparency, making them suitable for advanced material applications (Liu et al., 2013).

Synthesis of Heterocyclic Sulfonamides and Sulfonyl Fluorides

In medicinal chemistry, pyridine-3-sulfonyl chloride is used for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides. Its application in the development of a parallel medicinal chemistry protocol demonstrates its utility in the efficient and selective synthesis of these compounds (Tucker et al., 2015).

Transition-Metal-Free Amination

It's involved in transition-metal-free amination of pyridine-sulfonyl chlorides using magnesium amides. This process leads to a range of 2,3-functionalized pyridines, showcasing its role in developing novel amination methods (Balkenhohl et al., 2017).

Antimicrobial Agents

Pyridine-3-sulfonyl chloride is used in the synthesis of N-Pyridin-3-yl-benzenesulfonamide, which has been studied for its antimicrobial activity. This highlights its potential use in developing new antimicrobial agents (Ijuomah et al., 2022).

Safety And Hazards

Pyridine-3-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It reacts violently with water, and contact with water liberates toxic gas .

Future Directions

The future directions for Pyridine-3-sulfonyl chloride involve its use in the synthesis of new pyridine-3-sulfonyl chlorides as synthons for the preparation of N-substituted sulfonic acids and sulfonyl amides . It is also useful as a raw material for synthesis and intermediates of pharmaceuticals .

properties

IUPAC Name

pyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2S/c6-10(8,9)5-2-1-3-7-4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRNYKLYADJTMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70936483
Record name Pyridine-3-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-3-sulfonyl chloride

CAS RN

16133-25-8
Record name 3-Pyridinesulfonyl chloride
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Record name Pyridine-3-sulfonyl chloride
Source EPA DSSTox
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Record name 3-Pyridinesulfonyl chloride
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Synthesis routes and methods I

Procedure details

3-Pyridylsulfonic acid (30 g, 0.188 mole) was added to PCl5 (46.8 g, 0.225 mole), suspended in 150 mL toluene and heated to reflux overnight. The suspension was cooled and concentrated to yield a yellow oil, which was diluted with benzene, filtered through a pad of celite and concentrated to give 30.7 g (92%) of 23-10 as a yellow oil, which was used in the next step without purification.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
46.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
92%

Synthesis routes and methods II

Procedure details

A mixture of 3-pyridinesulfonic acid (1.0 g, 6.3 mmol), phosphorous pentachloride (1.6 g, 1.2 mmol), and phosphorous oxychloride (2.0 mL, 3.3 mmol) was combined and stirred at 100° C. for 18 h. The reaction was cooled to 25° C., diluted with CHCl3, and bubbled with HCl gas. The resulting precipitate was collected by filtration, washed with CHCl3, and dried in vacuo to yield 1.12 g of the title compound (84%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two
Yield
84%

Synthesis routes and methods III

Procedure details

Using an analogous method to that described in the portion of Example 8 that is concerned with the preparation of starting materials, 5-bromopyridine-3-sulfonyl chloride was reacted with morpholine to give the required starting material (90 mg, 13% yield from the pyridine-3-sulfonyl chloride); Mass Spectrum: M+H+ 350 and 352.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

A mixture of pyridine-3-sulfonic acid (10.3 g, 64.8 mmol), phosphorus pentachloride (20.82 g, 100 mmol) and phosphorus oxychloride (10 mL, 109 mmol) was heated to reflux for 3 h (according to J. Org. Chem. 1989, 54(2), 389.). Evaporated to dryness to give a yellow solid, dissolved in ice water and methyl-tert-butyl ether, added cautiously sat. NaHCO3-sol. until neutralized, saturated with solid NaCl, separated phases, dried organic layer over Na2SO4. Removal of the solvent in vacuum to give the title compound as an orange liquid (10.85 g, 94%). MS (ISP) 178.1 [(M+H)+] and 180.0 [(M+2+H)+].
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
20.82 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Pyridine-3-sulfonyl chloride
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Pyridine-3-sulfonyl chloride
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Pyridine-3-sulfonyl chloride

Citations

For This Compound
244
Citations
RJ Cremlyn, GP Jones, FJ Swinbourne… - Phosphorus and Sulfur …, 1980 - Taylor & Francis
The hydrochloride of pyridine-3-sulfonyl chloride (1) with hydrazine gave the hydrazide (2), from which a semicarbazide (15) and a series of hydrazones (4–14) were obtained. The …
Number of citations: 11 www.tandfonline.com
J Regueiro, A Breidbach… - Rapid Communications in …, 2015 - Wiley Online Library
… Derivatization of BPA and its substitutes with pyridine-3-sulfonyl chloride is used to enhance the detection capability of bisphenols by electrospray ionization mass spectrometry. A …
A Glineur, B Barbera, K Nott, P Carbonnelle… - … of Chromatography A, 2018 - Elsevier
… The analytes were derivatized using pyridine-3-sulfonyl chloride and a broad range of product ions were generated and their specificity was assessed by analyzing both surface and …
Number of citations: 19 www.sciencedirect.com
L De Bock, SRFV Casteele, SMN Mulliez… - … of chromatography A, 2011 - Elsevier
… liquid chromatography–tandem mass spectrometry (HPLC–MS/MS) method for some of the metabolites, a fast and easy derivatization method with pyridine-3-sulfonyl chloride (PS) is …
Number of citations: 14 www.sciencedirect.com
LV Dyadyuchenko, IG Dmitrieva, DY Nazarenko… - Chemistry of …, 2014 - Springer
… Equimolar amounts of pyridine-3-sulfonyl chloride 4а-с, Et 3 N, and the corresponding amine were each dissolved in anhydrous benzene, and the combined solution was stirred for 4-5 …
Number of citations: 11 link.springer.com
S Funasaka, K Kato, T Mukaiyama - Chemistry letters, 2008 - journal.csj.jp
… Then, as our continuous investigation for the purpose of extending the utility of BSA in the point of the purification pyridine-3-sulfonyl chloride (3-PSC; 1) was designed. Since this …
Number of citations: 3 www.journal.csj.jp
J Johal, G Jolly, LC Gilligan… - Endocrine Abstracts, 2018 - endocrine-abstracts.org
Objectives: Oestrogen analysis using liquid chromatography mass spectrometry is problematic, as oestrogens do not readily ionise. This coupled with low concentrations in men, pre-…
Number of citations: 0 www.endocrine-abstracts.org
S Singh, P Chawla, V Chawla… - Rasayan journal of …, 2013 - rasayanjournal.co.in
Increasing incidences of antimicrobial resistance are proving to be a menace for the society. There is a demand for the synthesis of some new antimicrobial agents which can overcome …
Number of citations: 5 www.rasayanjournal.co.in
A Glineur, K Nott, G Purcaro - … Chromatography (ISCC) & The 16th GC …, 2019 - orbi.uliege.be
… Estrogenic compounds were derivatized using pyridine-3-sulfonyl chloride to enhance the response in ESI (+). This derivatization procedure allowed to obtain at least two transitions for …
Number of citations: 0 orbi.uliege.be
X Li, AA Franke - Steroids, 2015 - Elsevier
… Among them, the derivatives of pyridine-3-sulfonyl chloride appears to be more … The chemical modifications by dansyl and pyridine-3-sulfonyl chloride were carried out according to …
Number of citations: 46 www.sciencedirect.com

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